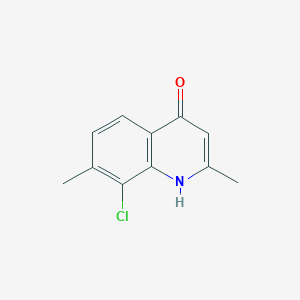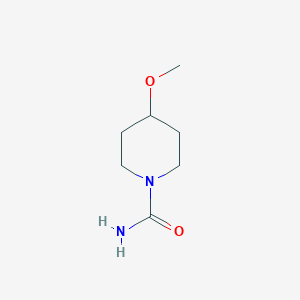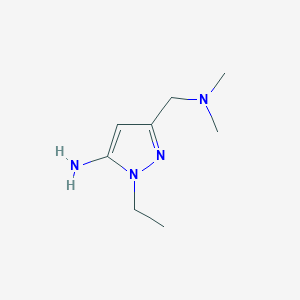![molecular formula C8H7N3O2 B13881462 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methoxy group attached at the 6th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method is the Gould-Jacobs reaction, which involves heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production of 6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one may involve optimized synthetic routes to ensure high yield and purity. The use of microwave irradiation and specific catalysts can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Investigated for its potential as an anticancer agent, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a cyclin-dependent kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial properties.
Uniqueness
6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 6th position enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
6-methoxy-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-6-3-2-5-7(11-6)8(12)10-4-9-5/h2-4H,1H3,(H,9,10,12) |
Clé InChI |
HZRRFLHKENYRFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=C1)N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13881380.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)

![5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)



![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)


